molecular formula C16H30N2O5 B6977305 tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate

Cat. No.: B6977305
M. Wt: 330.42 g/mol
InChI Key: RZUYFMQCTZEUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate: is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its tert-butyl carbamate group, which is often used as a protecting group in organic synthesis, and its hydroxyethoxyethyl and methylbutenoyl functional groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate typically involves multiple steps:

    Formation of the tert-butyl carbamate group: This can be achieved by reacting tert-butyl chloroformate with an appropriate amine under basic conditions.

    Introduction of the hydroxyethoxyethyl group: This step involves the reaction of an ethylene oxide derivative with the intermediate formed in the first step.

    Addition of the methylbutenoyl group: This final step involves the reaction of the intermediate with a methylbutenoyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethoxyethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The methylbutenoyl group can be reduced to form saturated derivatives.

    Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are often employed.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted carbamates depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Protecting group: The tert-butyl carbamate group is commonly used to protect amines during multi-step organic synthesis.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

    Drug development: Investigated for its potential in the development of new therapeutic agents.

Medicine

    Prodrug design: The compound can be used to create prodrugs that release active drugs under specific conditions.

    Diagnostic agents: Potential use in the development of diagnostic agents for imaging and detection.

Industry

    Polymer chemistry: Used in the synthesis of functionalized polymers.

    Material science: Investigated for its potential in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethyl group can form hydrogen bonds with target molecules, while the methylbutenoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate
  • tert-Butyl N-[2-(2-(2-hydroxyethoxy)ethoxy)ethyl]carbamate
  • tert-Butyl N-[2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl]carbamate

Uniqueness

The unique combination of functional groups in tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate provides it with distinct reactivity and versatility. The presence of the methylbutenoyl group, in particular, distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethyl-(3-methylbut-2-enoyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O5/c1-13(2)12-14(20)18(8-10-22-11-9-19)7-6-17-15(21)23-16(3,4)5/h12,19H,6-11H2,1-5H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUYFMQCTZEUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(CCNC(=O)OC(C)(C)C)CCOCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.